molecular formula C13H13NO3 B15259139 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

Cat. No.: B15259139
M. Wt: 231.25 g/mol
InChI Key: FFASIDNXSVCVQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid is a complex organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.25 g/mol . This compound is part of the indole family, which is known for its diverse biological activities and applications in various fields such as pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of an appropriate aldehyde with an indole derivative under acidic or basic conditions . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nitro groups

Major Products Formed

    Oxidation: 3-Carboxy-1-(propan-2-yl)-1H-indole-2-carboxylic acid

    Reduction: 3-Hydroxymethyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid

    Substitution: Various substituted indole derivatives

Mechanism of Action

The mechanism of action of 3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Formyl-1-(propan-2-yl)-1H-indole-6-carboxylic acid
  • 3-Formyl-1-(3-hydroxypropyl)-5-(propan-2-yl)-1H-indole-7-carboxylic acid

Uniqueness

3-Formyl-1-(propan-2-yl)-1H-indole-2-carboxylic acid is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

3-formyl-1-propan-2-ylindole-2-carboxylic acid

InChI

InChI=1S/C13H13NO3/c1-8(2)14-11-6-4-3-5-9(11)10(7-15)12(14)13(16)17/h3-8H,1-2H3,(H,16,17)

InChI Key

FFASIDNXSVCVQP-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=CC=CC=C2C(=C1C(=O)O)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.